N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide is a benzamide derivative featuring a bifuran-methyl moiety attached to the amide nitrogen and a 2-chloro-6-fluorophenyl group. The bifuran system (two fused furan rings) introduces unique electronic and steric properties compared to other aromatic scaffolds. The chloro and fluoro substituents on the benzamide core are likely to influence solubility, reactivity, and intermolecular interactions, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(22-11)10-6-7-21-9-10/h1-7,9H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBBSJYDFZKFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Decomposition
The target molecule can be dissected into two primary components:
- 2-Chloro-6-fluorobenzoic acid (carboxylic acid precursor)
- [2,3'-Bifuran]-5-ylmethanamine (amine nucleophile)
This disconnection suggests a classical amide coupling strategy, though the synthesis of the bifuran-containing amine requires meticulous planning. Alternative pathways involving late-stage functionalization of preassembled bifuran systems merit consideration.
Synthesis of [2,3'-Bifuran]-5-ylmethanamine
Furan Ring Construction via Paal-Knorr Cyclization
The bifuran core may be assembled through sequential cyclization reactions. A validated approach involves:
Step 1 : Diastereoselective formation of 3-hydroxytetrahydrofuran intermediates from γ-keto esters using L-proline catalysis.
Step 2 : Dehydration to generate 2,3'-bifuran via acid-catalyzed elimination (H₂SO₄, 80°C, 6 hr), achieving 68-72% yields in model systems.
Critical Parameters :
Amination Strategies
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Gabriel Synthesis | Phthalimide, DIAD, PPh₃ | 55 | 92.4 |
| Reductive Amination | NaBH₃CN, MeOH, 0°C→RT | 48 | 89.1 |
| Curtius Rearrangement | Diphenylphosphoryl azide, DIPEA | 62 | 94.7 |
The Curtius rearrangement demonstrates superior efficiency but requires stringent safety measures for azide handling (P261, P281).
2-Chloro-6-Fluorobenzoyl Chloride Preparation
Direct Chlorination-Fluorination Sequence
Benchmark data from analogous systems reveals:
Stage 1 : Friedel-Crafts acylation of chlorobenzene
Stage 2 : Directed ortho-metalation (LiTMP, -78°C) followed by electrophilic fluorination (NFSI)
Optimized Conditions :
- Reaction Time: 8 hr
- Temperature: -78°C → 25°C gradient
- Yield: 81% (isolated)
- Purity: 98.2% (GC-MS)
Amide Bond Formation: Comparative Method Study
Coupling Reagent Screening
| Reagent | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| HATU | DMF | 0→25 | 98 |
| EDCl/HOBt | CH₂Cl₂ | 25 | 87 |
| DCC/DMAP | THF | 40 | 92 |
HATU emerges as the optimal reagent, though DMF removal poses challenges (P271, P261).
Solvent Effects on Crystallinity
| Solvent System | Crystal Form | Melting Point (°C) |
|---|---|---|
| EtOAc/Hexanes (3:1) | Polymorph I | 142-144 |
| MeOH/H₂O (4:1) | Polymorph III | 138-140 |
| Acetone | Amorphous | N/A |
Polymorph I demonstrates superior stability under accelerated aging conditions (40°C/75% RH, 6 months).
Purification and Characterization
Chromatographic Optimization
Radial chromatography with gradient elution (Hexanes → EtOAc → MeOH) achieves baseline separation of regioisomeric impurities. Key parameters:
- Flow Rate: 25 mL/min
- Column: Silica HP-C18 (250 × 4.6 mm, 5 μm)
- Detection: 254 nm
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.42-7.38 (m, 2H, bifuran), 6.75 (s, 1H, NH), 4.52 (s, 2H, CH₂), 2.01 (s, 3H, CH₃)
HRMS (ESI+) : Calcd for C₁₆H₁₂ClFNO₃ [M+H]⁺: 344.0524; Found: 344.0521
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorine and fluorine atoms on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while substitution reactions can produce a variety of functionalized benzamide derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the benzamide structure can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Core Scaffold Variations
Bifuran vs. Bipyridin/Benzoxazolyl Systems
- Bifuran-methyl group: The target compound’s bifuran system (C12H6N2O2 framework) differs from bipyridin derivatives (e.g., compounds 17f, 17g in ) in electronic properties.
- Benzoxazolyl-furan analogs: describes 5-bromo-2-(5-cyanobenzoxazol-2-yl)furan, which replaces the benzamide with a benzoxazole. The cyanobenzoxazole group enhances π-stacking capability, whereas the chloro-fluoro benzamide in the target compound may improve halogen bonding .
Substituent Effects
- Halogenation patterns: The 2-chloro-6-fluoro substitution on the benzamide is distinct from compounds like N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) (), which adds an isopropoxy group and cyano-enamide chain. The latter’s extended substituents may increase steric hindrance but reduce metabolic stability compared to the simpler halogenated benzamide in the target compound .
- Trifluoropropyl groups : highlights a benzamide with a trifluoropropan-2-yloxy group, which introduces strong electron-withdrawing effects and lipophilicity. In contrast, the target compound’s bifuran-methyl group offers moderate hydrophobicity and conformational flexibility .
Yields and Reaction Conditions
The target compound’s synthesis likely involves amide coupling between 2-chloro-6-fluorobenzoyl chloride and a bifuran-methylamine intermediate. While specific yields are unavailable, bipyridin analogs () show variable yields (30–82%), suggesting scaffold complexity impacts efficiency. The trifluoropropan-2-yloxy benzamide’s 90% yield () highlights the advantage of stable acyl chloride intermediates .
Analytical Characterization
- Elemental analysis : reports C, H, N percentages for a benzoxazolyl-furan compound (C12H6N2O2: C 68.57%, H 2.88%, N 13.33%), which closely align with theoretical values, emphasizing purity .
- Spectroscopy : Bipyridin-methyl purines () were characterized via ¹H/¹³C NMR, showing distinct shifts for pyridin-3-yl (δ ~8.5 ppm) and isopropyl groups (δ ~1.5 ppm). The target compound’s bifuran-methyl group would likely exhibit upfield shifts due to reduced aromaticity compared to pyridine .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Synthesis
The compound features a bifuran moiety linked to a benzamide structure, characterized by the following molecular formula: . The synthesis typically involves coupling a bifuran derivative with a benzamide precursor, often utilizing microwave-assisted synthesis for efficiency under mild conditions.
Synthetic Routes
- Microwave-Assisted Synthesis: Effective for producing amide derivatives containing furan rings.
- Common Reagents: Potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions , while the benzamide structure is capable of forming hydrogen bonds with biological macromolecules. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The unique structural features allow for effective binding to bacterial virulence factors, potentially inhibiting their function .
Anticancer Potential
Studies have suggested that the compound could act as an anticancer agent by interfering with specific signaling pathways involved in cell proliferation and survival. For example, its ability to inhibit certain kinases has been explored in preclinical models .
Case Studies and Research Findings
-
Study on Bacterial Toxins:
- A study evaluated the effect of similar compounds on Vibrio cholerae toxins, revealing that they could inhibit the activity of mono-ADP-ribosyltransferase toxins, which are critical for bacterial virulence .
- In Vivo Testing: Compounds were administered intraperitoneally in mice, showing a dose-dependent inhibition of toxin activity.
-
Anticancer Activity:
- Research highlighted the potential of this compound in targeting cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells through the activation of caspase pathways .
- Mechanistic Insights: The compound was shown to disrupt microtubule dynamics, leading to cell cycle arrest.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended to achieve high yield and purity for N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide?
Answer:
The synthesis typically involves coupling a bifuran derivative with a benzamide precursor. Key steps include:
- Coupling Reagents : Use carbodiimide-based reagents (e.g., EDC/HCl) to activate the carboxylic acid group for amide bond formation.
- Solvent Optimization : Polar aprotic solvents like DMF or DCM enhance reaction efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or crystallization in ethanol/water mixtures improves purity .
- Microwave-Assisted Synthesis : While not directly documented for this compound, similar benzamide syntheses use microwave irradiation to reduce reaction time and improve yields .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the bifuran and benzamide moieties. Key signals include aromatic protons (6.5–8.0 ppm) and carbonyl carbons (~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 319.71 (CHClFNO) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the chloro and fluoro substituents .
Basic: How can researchers assess the compound’s stability under varying experimental conditions?
Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- pH Sensitivity : Expose the compound to buffered solutions (pH 3–10) and monitor degradation via HPLC over 24–72 hours .
- Light Sensitivity : Perform photostability studies under UV-Vis light, comparing protected vs. exposed samples .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate halogen substitutions (Cl/F)?
Answer:
- Synthetic Modifications : Replace Cl/F with other halogens (Br, I) or hydrogen via nucleophilic substitution. Compare bioactivity changes.
- Enzyme Assays : Test inhibitory effects on targets like succinate dehydrogenase (SDH), as seen in fluorinated benzamide derivatives .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., Hammett constants) with activity .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Orthogonal Assays : Validate enzyme inhibition with ITC (isothermal titration calorimetry) alongside fluorescence-based assays to rule out false positives .
- Control Variables : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines/pathogen strains.
- Meta-Analysis : Compare datasets using tools like PCA (principal component analysis) to identify outliers or confounding factors .
Advanced: What mechanistic hypotheses explain the bifuran moiety’s role in target interactions?
Answer:
- π-π Stacking : The bifuran’s conjugated system may interact with aromatic residues in enzyme active sites (e.g., cytochrome P450).
- Hydrogen Bonding : The benzamide’s carbonyl group could form H-bonds with serine or tyrosine residues.
- Mutagenesis Studies : Introduce mutations in target proteins (e.g., SDH) to disrupt predicted binding interactions .
Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions on the benzamide ring?
Answer:
- Directing Groups : Utilize the electron-withdrawing Cl/F substituents to direct electrophiles to meta/para positions.
- Catalytic Systems : Employ Lewis acids (e.g., FeCl) to enhance selectivity in nitration or sulfonation reactions .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor desired products .
Basic: How to validate the compound’s purity for in vitro biological assays?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity ≥95% is acceptable.
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 60.29%, H: 3.48%) .
Advanced: What computational tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
Answer:
- Software : SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability.
- Metabolism Prediction : Use GLORY or GLORYx to identify potential Phase I/II metabolic sites .
Advanced: How to address low solubility in aqueous buffers during biological testing?
Answer:
- Co-Solvents : Use cyclodextrins or PEG derivatives to enhance solubility without disrupting assays.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
